N'-[(1Z)-(3-hydroxyphenyl)methylidene]methoxycarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1Z)-(3-hydroxyphenyl)methylidene]methoxycarbohydrazide is a compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and material science .
Preparation Methods
The synthesis of N’-[(1Z)-(3-hydroxyphenyl)methylidene]methoxycarbohydrazide typically involves the condensation reaction between methoxycarbohydrazide and 3-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The product is then purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N’-[(1Z)-(3-hydroxyphenyl)methylidene]methoxycarbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the methoxy group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-[(1Z)-(3-hydroxyphenyl)methylidene]methoxycarbohydrazide has several scientific research applications:
Chemistry: It is used in the synthesis of metal complexes, which are studied for their catalytic properties.
Biology: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of N’-[(1Z)-(3-hydroxyphenyl)methylidene]methoxycarbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting or modifying their function. The molecular targets and pathways involved are still under investigation, but preliminary studies suggest interactions with enzymes and DNA .
Comparison with Similar Compounds
N’-[(1Z)-(3-hydroxyphenyl)methylidene]methoxycarbohydrazide is unique due to its specific structure, which allows for the formation of stable metal complexes. Similar compounds include:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical properties and applications.
Properties
IUPAC Name |
methyl N-[(Z)-(3-hydroxyphenyl)methylideneamino]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-14-9(13)11-10-6-7-3-2-4-8(12)5-7/h2-6,12H,1H3,(H,11,13)/b10-6- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWDWVLTYQMHDX-POHAHGRESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NN=CC1=CC(=CC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N/N=C\C1=CC(=CC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.